

Spectroscopic Characterization of Pigment Red 5: An In-depth Technical Guide

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Compound of Interest

Compound Name: Pigment red 5

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An advanced guide for researchers, scientists, and drug development professionals on the comprehensive spectroscopic analysis of **Pigment Red 5** (C.I. 12490), a synthetic monoazo colorant. This document details the expected spectroscopic data, outlines experimental protocols, and provides a visual representation of its synthesis workflow.

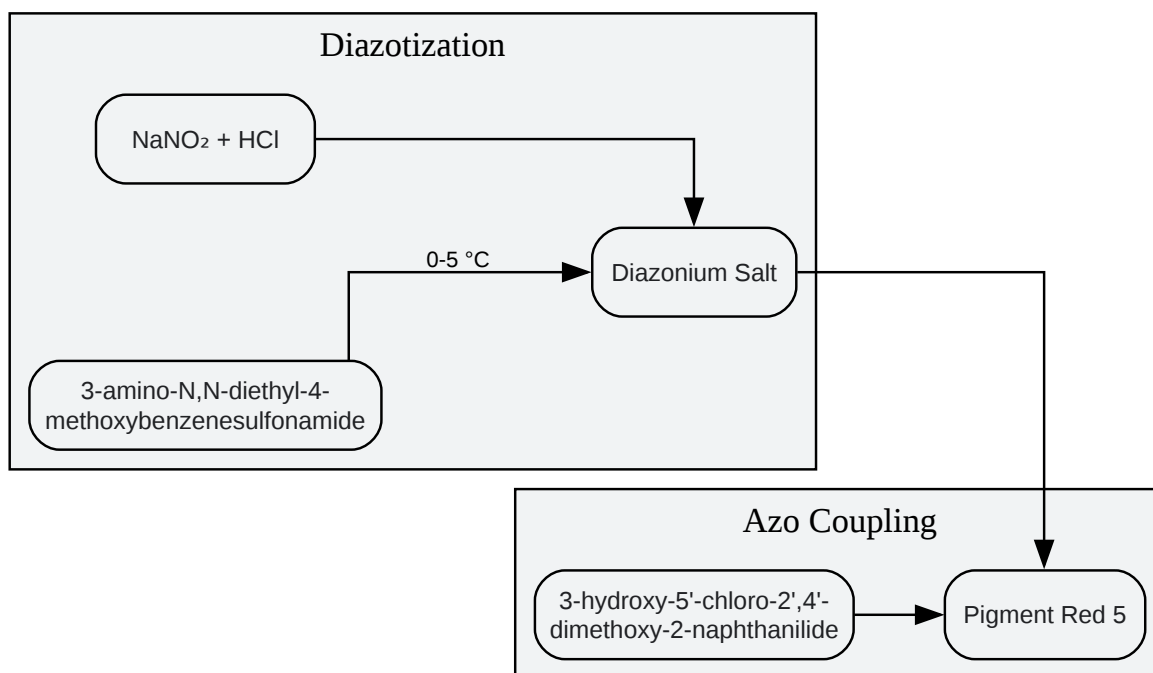
Pigment Red 5, scientifically known as N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-(diethylsulfamoyl)-2-methoxyphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide, is a synthetic organic pigment with the chemical formula $C_{30}H_{31}ClN_4O_7S$ and a molecular weight of 627.11 g/mol. [1][2][3] Its CAS Registry Number is 6410-41-9. [1][2][3] Widely utilized in cosmetics, inks, plastics, and textiles, a thorough understanding of its structural and spectral properties is crucial for quality control, formulation development, and safety assessment. [1][4] This guide provides a detailed overview of the key spectroscopic techniques used to characterize **Pigment Red 5**.

Molecular Structure and Synthesis

The synthesis of **Pigment Red 5** is a classic example of azo coupling, a fundamental reaction in the dye and pigment industry. The process involves two primary stages: diazotization and azo coupling. [1]

1.1. Diazotization: An aromatic primary amine, 3-amino-N,N-diethyl-4-methoxybenzenesulfonamide, is converted into a diazonium salt by reacting it with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C).

1.2. Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, in this case, 3-hydroxy-5'-chloro-2',4'-dimethoxy-2-naphthanilide. This electrophilic substitution reaction forms the stable azo (-N=N-) bridge, which acts as the chromophore responsible for the pigment's red color.



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Synthesis workflow for **Pigment Red 5**.

Spectroscopic Data

While comprehensive, publicly available experimental spectra for **Pigment Red 5** are limited, the following sections detail the expected spectroscopic characteristics based on its molecular structure and data from analogous compounds.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is instrumental in characterizing the color properties of **Pigment Red 5**. The absorption of light in the visible spectrum is a direct consequence of electronic transitions within the extended π -system of the molecule, particularly the azo chromophore.

Parameter	Expected Value
λ_{max}	Visible Region
Appearance in Solution	Red

Note: The exact λ_{max} can vary depending on the solvent, pH, and concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides a molecular fingerprint of **Pigment Red 5**, identifying its key functional groups. The spectrum is expected to show characteristic absorption bands corresponding to the various structural components of the molecule.

Wavenumber (cm ⁻¹)	Assignment
3400-3200	N-H stretching (amide)
3100-3000	Aromatic C-H stretching
2980-2850	Aliphatic C-H stretching (ethyl groups)
~1670	C=O stretching (amide I)
~1590	N-H bending (amide II), C=C stretching (aromatic)
1450-1400	-N=N- stretching (azo group)
1350-1150	S=O stretching (sulfonamide)
~1250	C-N stretching (amide)
~830-750	C-H out-of-plane bending (aromatic)
~700	C-Cl stretching

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that is particularly sensitive to non-polar bonds. For **Pigment Red 5**, it is useful for identifying the azo linkage and the aromatic backbone.

Raman Shift (cm ⁻¹)	Assignment
1600-1500	Aromatic C=C stretching
1450-1400	-N=N- stretching (azo group)
1350-1300	Aromatic ring breathing modes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Due to the low solubility of pigments, solid-state NMR (ssNMR) or specialized solvent systems may be required.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the different rings, the N-H proton of the amide, and the ethyl protons of the diethylsulfamoyl group.

¹³C NMR: The carbon NMR spectrum will display a larger number of signals corresponding to the 30 carbon atoms in the molecule. Key signals would include those for the aromatic carbons, the carbonyl carbon of the amide, and the aliphatic carbons of the ethyl groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of **Pigment Red 5** and to study its fragmentation patterns, which can help confirm its structure. The molecular ion peak ([M]⁺ or [M+H]⁺) would be expected around m/z 626-627.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of organic pigments like **Pigment Red 5**. Instrument parameters and sample preparation may require optimization.

UV-Visible Spectroscopy

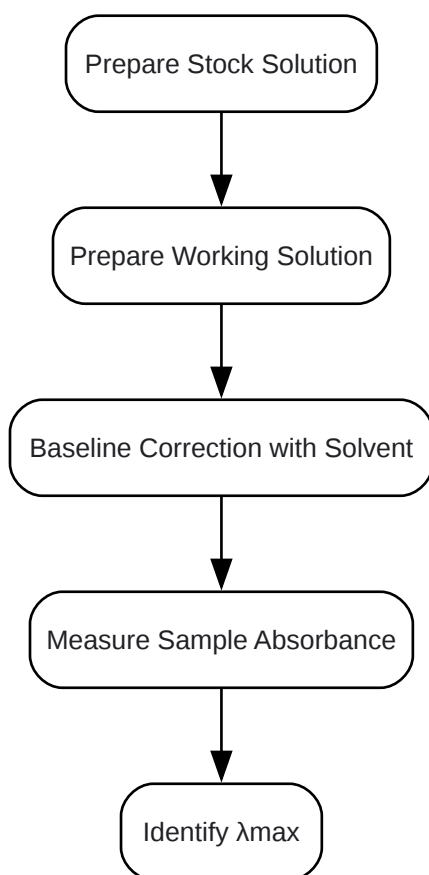
Objective: To determine the maximum absorption wavelength (λ_{max}) of **Pigment Red 5**.

Materials:

- **Pigment Red 5** sample
- Spectroscopic grade solvent (e.g., Dimethylformamide, DMF)
- Volumetric flasks and pipettes
- Quartz cuvettes (1 cm path length)
- UV-Vis spectrophotometer

Procedure:

- **Solvent Selection:** Choose a solvent in which **Pigment Red 5** is sufficiently soluble and that does not absorb significantly in the visible range (400-800 nm).
- **Stock Solution Preparation:** Accurately weigh a small amount of **Pigment Red 5** and dissolve it in the chosen solvent in a volumetric flask to a known concentration.
- **Working Solution Preparation:** Dilute the stock solution to obtain a working solution with an absorbance in the optimal range of the spectrophotometer (typically 0.2-1.0 AU).
- **Baseline Correction:** Fill a cuvette with the pure solvent to be used as a blank and perform a baseline correction on the spectrophotometer over the desired wavelength range.
- **Sample Measurement:** Rinse and fill a cuvette with the working solution and acquire the absorption spectrum.
- **Data Analysis:** Identify the wavelength of maximum absorbance (λ_{max}).



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UV-Vis spectroscopy experimental workflow.

FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of solid **Pigment Red 5** to identify its functional groups.

Materials:

- **Pigment Red 5** sample
- Potassium bromide (KBr), spectroscopic grade
- Agate mortar and pestle
- Pellet press

- FT-IR spectrometer

Procedure:

- Sample Preparation (KBr Pellet): Mix a small amount of **Pigment Red 5** (approx. 1-2 mg) with about 100-200 mg of dry KBr in an agate mortar.
- Grind the mixture to a fine, uniform powder.
- Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
- Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum.
- Sample Spectrum: Place the KBr pellet in the sample holder and acquire the FT-IR spectrum, typically in the range of 4000-400 cm^{-1} .
- Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Raman Spectroscopy

Objective: To obtain the Raman spectrum of **Pigment Red 5** for structural confirmation.

Materials:

- **Pigment Red 5** sample
- Microscope slide
- Raman spectrometer with a suitable laser excitation wavelength (e.g., 532 nm, 785 nm)

Procedure:

- Sample Preparation: Place a small amount of the pigment powder on a microscope slide.
- Instrument Setup: Focus the laser on the sample using the microscope objective. Select an appropriate laser power and acquisition time to obtain a good signal-to-noise ratio without

causing sample degradation.

- Spectrum Acquisition: Acquire the Raman spectrum over the desired range of Raman shifts.
- Data Analysis: Identify and assign the characteristic Raman peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra of **Pigment Red 5**.

Materials:

- **Pigment Red 5** sample
- Deuterated solvent (e.g., DMSO- d_6)
- NMR tube
- NMR spectrometer

Procedure:

- Sample Preparation: Dissolve an appropriate amount of **Pigment Red 5** in the deuterated solvent in a clean, dry NMR tube. The concentration will depend on the solubility of the pigment and the sensitivity of the spectrometer.
- Instrument Setup: Place the NMR tube in the spectrometer and lock the field on the deuterium signal of the solvent. Shim the magnetic field to achieve good resolution.
- Spectrum Acquisition: Acquire the ^1H and ^{13}C NMR spectra using standard pulse sequences.
- Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and assign the chemical shifts to the respective protons and carbons in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **Pigment Red 5**.

Materials:

- **Pigment Red 5** sample
- Suitable solvent
- Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

Procedure:

- **Sample Preparation:** Prepare a dilute solution of **Pigment Red 5** in a suitable solvent.
- **Instrument Setup:** Tune and calibrate the mass spectrometer. Set the parameters for the ionization source and mass analyzer.
- **Sample Infusion:** Introduce the sample solution into the mass spectrometer.
- **Spectrum Acquisition:** Acquire the mass spectrum in the appropriate mass range.
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic characterization of **Pigment Red 5** through a combination of UV-Vis, FT-IR, Raman, NMR, and Mass Spectrometry provides a comprehensive understanding of its chemical structure and properties. This guide offers a foundational framework for the analysis of this important colorant, enabling researchers and professionals to ensure its quality, investigate its behavior in various matrices, and develop new applications. While specific experimental data may require sourcing from dedicated spectral databases or direct experimentation, the principles and protocols outlined herein serve as a robust starting point for any scientific investigation of **Pigment Red 5**.

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